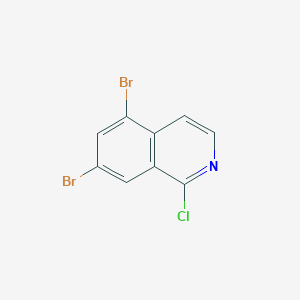

5,7-Dibromo-1-chloroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dibromo-1-chloroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2ClN/c10-5-3-7-6(8(11)4-5)1-2-13-9(7)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMHWWJRIFHIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C(=CC(=C2)Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 5,7 Dibromo 1 Chloroisoquinoline Derivatives

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halo-substituted isoquinolines. The electron-withdrawing effect of the nitrogen atom in the isoquinoline (B145761) ring system facilitates nucleophilic attack, particularly at positions activated by this effect.

Reactivity of Halogen Atoms in Variously Substituted Isoquinolines

In polyhalogenated isoquinolines, the position of the halogen atom significantly dictates its reactivity towards nucleophilic displacement. Generally, halogens at the C1 position are the most susceptible to substitution due to the strong activation by the adjacent ring nitrogen. shahucollegelatur.org.iniust.ac.ir This heightened reactivity is analogous to that of α- and γ-halopyridines. iust.ac.ir In the case of 5,7-Dibromo-1-chloroisoquinoline, the chlorine atom at the C1 position is expected to be considerably more reactive than the bromine atoms on the carbocyclic ring. shahucollegelatur.org.iniust.ac.ir

| Position on Isoquinoline Ring | Relative Reactivity | Reasoning |

|---|---|---|

| C1 | High | Direct activation by the adjacent electron-withdrawing nitrogen atom. shahucollegelatur.org.iniust.ac.ir |

| C3 | Intermediate | Less activated than C1 but more than positions on the benzene (B151609) ring. iust.ac.ir |

| C4, C5, C6, C7, C8 | Low | Behaves similarly to a halobenzene; less activated by the nitrogen atom. iust.ac.ir |

Factors Influencing Regioselectivity and Reaction Rates in SNAr Reactions

Several factors govern the regioselectivity and rates of SNAr reactions on halogenated isoquinolines. numberanalytics.comnumberanalytics.com

Substrate Structure: The presence of electron-withdrawing groups, such as the nitrogen atom in the isoquinoline ring, is crucial for activating the ring towards nucleophilic attack. numberanalytics.commmcmodinagar.ac.in The position of these groups relative to the leaving group determines the degree of activation. For this compound, the C1 position is the most activated site. shahucollegelatur.org.in

Nucleophile: The nature of the nucleophile is a key determinant of reaction rate and outcome. numberanalytics.comnumberanalytics.com Stronger nucleophiles, such as alkoxides and amides, generally react faster than weaker ones. numberanalytics.com The size and polarizability of the nucleophile can also influence reactivity. nih.gov

Leaving Group: The ability of the halogen to depart from the Meisenheimer complex (the intermediate formed during SNAr) influences the reaction rate. nih.govnumberanalytics.com While fluorine's electronegativity favors the initial attack, the C-X bond strength (C-F > C-Cl > C-Br > C-I) can affect the rate of leaving group expulsion. nih.gov

Solvent: Polar aprotic solvents like DMSO and DMF are known to accelerate SNAr reactions by solvating the cation and leaving the "naked" nucleophile more reactive. numberanalytics.comresearchgate.net They also help to stabilize the charged Meisenheimer intermediate. numberanalytics.com

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of SNAr reactions. numberanalytics.com However, it can also lead to side reactions. numberanalytics.com

Catalysts: In some cases, catalysts such as copper(I) salts can be used to facilitate SNAr reactions, particularly with less reactive substrates. numberanalytics.com

| Factor | Influence on Reaction |

|---|---|

| Substrate Structure | Electron-withdrawing groups (like the ring nitrogen) activate the system. numberanalytics.commmcmodinagar.ac.in |

| Nucleophile Strength | Stronger nucleophiles lead to faster reactions. numberanalytics.com |

| Leaving Group Ability | A combination of electronegativity and C-X bond strength determines the leaving group propensity. nih.govnumberanalytics.com |

| Solvent Polarity | Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates. numberanalytics.com |

| Temperature | Higher temperatures generally increase reaction rates. numberanalytics.com |

Electrophilic Aromatic Substitution (SEAr) on Halogenated Isoquinoline Rings

Electrophilic aromatic substitution on the isoquinoline core is generally more challenging than on benzene due to the deactivating effect of the nitrogen atom, which forms a positively charged isoquinolinium ion under acidic conditions. shahucollegelatur.org.in Despite this, electrophilic substitution does occur, preferentially on the benzene ring at the C5 and C8 positions.

For this compound, the ring is already heavily substituted with three deactivating halogen atoms. This makes further electrophilic substitution reactions, such as nitration or further halogenation, very difficult to achieve. The existing bromine atoms at C5 and C7 and the chlorine at C1 all act as deactivating groups, further reducing the electron density of the aromatic system and its susceptibility to attack by electrophiles. ontosight.ai Any potential SEAr would likely require harsh reaction conditions. google.com

Oxidation and Reduction Chemistry of the Halogenated Isoquinoline Scaffold

The halogenated isoquinoline scaffold can undergo both oxidation and reduction, targeting either the heterocyclic ring or the substituents.

Oxidation: Oxidation of the isoquinoline ring can lead to different products depending on the reagents and the substituents present. shahucollegelatur.org.in For instance, oxidation with potassium permanganate (B83412) can cleave either the pyridine (B92270) or the benzene ring. shahucollegelatur.org.in The presence of electron-withdrawing groups, like the halogens in this compound, would influence the site of oxidation. shahucollegelatur.org.in Oxidation can also occur at the nitrogen atom to form an isoquinoline N-oxide. This transformation can be achieved using oxidizing agents like hydrogen peroxide or m-CPBA. acs.org The resulting N-oxide can then be used in further functionalization reactions. acs.org

Reduction: Reduction of the isoquinoline system can be achieved through various methods, including catalytic hydrogenation or the use of hydride reagents. shahucollegelatur.org.in Catalytic hydrogenation can selectively reduce either the pyridine or the benzene ring depending on the reaction conditions, such as the acidity of the medium. shahucollegelatur.org.in For example, the pyridine ring is often selectively reduced to a 1,2,3,4-tetrahydroisoquinoline (B50084) in acidic conditions. shahucollegelatur.org.in The halogen substituents can also be removed via reductive dehalogenation, for example, using hydrogen gas with a palladium catalyst. shahucollegelatur.org.in This can be a useful strategy for selectively removing certain halogen atoms while retaining others.

Organocatalytic Transformations

The rigid, planar structure of the isoquinoline scaffold makes it an attractive framework for the development of chiral ligands and organocatalysts. acs.orgrsc.org

Asymmetric Organocatalysis for Enantioselective Product Formation

Derivatives of isoquinoline are integral components of many successful chiral ligands and catalysts used in asymmetric synthesis. acs.orgthieme-connect.com While direct use of this compound in organocatalysis is not widely documented, its derivatives can serve as precursors for chiral molecules. The halogen atoms provide synthetic handles for introducing chirality or for coupling to other chiral moieties.

For example, axially chiral isoquinolines are powerful catalysts and ligands. acs.org The synthesis of such compounds can be achieved through asymmetric transformations of isoquinoline derivatives. acs.org The C1 position of the isoquinoline ring is a common site for introducing substituents to create chiral centers. bohrium.comnih.gov Asymmetric reduction of the C=N bond in 3,4-dihydroisoquinolines is a well-established method for producing chiral tetrahydroisoquinolines. nih.govmdpi.com

Furthermore, chiral phosphoric acids have been used to catalyze asymmetric aza-Friedel-Crafts reactions of 3,4-dihydroisoquinolines, yielding chiral tetrahydroisoquinoline derivatives with high enantioselectivity. bohrium.com Anion-binding catalysis using chiral thioureas has also been employed in asymmetric Reissert reactions of isoquinolines, where the catalyst interacts with the anion of an N-acylisoquinolinium intermediate to control the stereochemical outcome. beilstein-journals.org These examples highlight the potential of the isoquinoline scaffold, and by extension its halogenated derivatives, as a platform for developing novel organocatalytic transformations. mdpi.com

Photoredox and Electrochemical Catalysis in Isoquinoline Derivatization

Visible-light photoredox catalysis has become a versatile tool for generating radical intermediates under exceptionally mild conditions, enabling transformations that are often difficult to achieve with traditional methods. nih.gov This approach is highly relevant for the functionalization of halogenated heterocycles like this compound.

The general mechanism involves a photocatalyst (e.g., Eosin Y, ruthenium or iridium complexes, or N-phenylphenothiazines) that, upon absorbing light, reaches an excited state capable of single-electron transfer (SET) with a substrate. beilstein-journals.orgmdpi.com For a bromo- or chloro-substituted isoquinoline, the excited photocatalyst can reduce the halide, leading to the formation of an aryl radical after the loss of a halide ion. mdpi.com This radical can then engage in various bond-forming events. For example, photoredox-catalyzed phosphonylation of bromo-substituted 1,10-phenanthrolines has been achieved using Eosin Y as the photocatalyst. mdpi.com A similar strategy could be applied to selectively functionalize the C5 or C7 position of this compound. The C1-chloro position could also be targeted, particularly with highly reducing photoredox catalysts. nih.gov

Electrochemical catalysis offers an alternative, reagent-free method for generating reactive intermediates. For example, the electrochemical oxidation of 1-aminobenzotriazole (B112013) can generate a benzyne (B1209423) intermediate, which can then be trapped by nucleophiles in an enantioselective fashion using a suitable catalyst system. acs.org This suggests a pathway where a derivative of this compound could be converted into a highly reactive hetaryne intermediate for subsequent cycloaddition or arylation reactions.

Table 2: Photoredox Catalysis for Halogenated Heterocycle Functionalization

| Catalyst | Substrate Type | Reactive Intermediate | Potential Transformation on this compound | Ref. |

| Eosin Y | Bromo-substituted heterocycles | Heteroaryl radical | Phosphonylation at C5 or C7 | mdpi.com |

| Au(I) Complexes | (Hetero)aryl chlorides | Aryl radical | C-C cross-coupling at C1 | nih.gov |

| N-Arylphenothiazines | Alkenes, Aryl Halides | Radical anion/cation | Nucleophilic addition, Dehalogenation | beilstein-journals.org |

| Ir(ppy)₃ | Unactivated aryl iodides | Aryl radical | Intramolecular C-H activation (1,5-H transfer) | rsc.org |

Transition-Metal-Mediated Reactivity Beyond Cross-Coupling

While palladium-catalyzed cross-coupling reactions are a mainstay for functionalizing halo-isoquinolines, other transition-metal-mediated transformations offer unique pathways to molecular complexity.

Insertion Reactions and Cycloaddition Reactions

Transition metals can catalyze a variety of cycloaddition reactions, providing rapid access to polycyclic frameworks. Rhodium(I) catalysts, for instance, have been shown to mediate intramolecular [3+2] cycloadditions of vinylcyclopropane (B126155) derivatives to construct cyclopentane-embedded bicyclic structures. pku.edu.cn

Of particular relevance to this compound is the generation of hetaryne intermediates, which are potent dienophiles and electrophiles. A 1-chloroisoquinoline (B32320) derivative has been used as a precursor in the synthesis of the alkaloid (S)-macrostomine. researchgate.net The key step involved a Diels-Alder cycloaddition of a pyridyne intermediate. researchgate.netacs.org Applying this logic, treatment of this compound with a strong base could potentially generate a 3,4-isoquinolyne intermediate, which could be trapped in a [4+2] or [3+2] cycloaddition reaction. acs.orgmdpi.com The electron-deficient nature of such intermediates, further enhanced by the bromo-substituents, would make them highly reactive in inverse-electron-demand Diels-Alder reactions. nih.gov

Rearrangement Reactions (e.g., Beckmann rearrangement if applicable to isoquinoline precursors)

The Beckmann rearrangement is a classic reaction in organic chemistry that provides a powerful method for synthesizing the isoquinoline nucleus itself from acyclic precursors, rather than reacting with a pre-formed isoquinoline. youtube.com This reaction typically involves the acid-catalyzed rearrangement of a ketoxime to an amide.

Specifically, isoquinoline can be prepared via the Beckmann rearrangement of cinnamaldoxime (B83609) over solid acid catalysts like H-zeolites. researchgate.net The process involves the migration of the anti-styryl group to the electron-deficient nitrogen, followed by an intramolecular cyclization to yield the isoquinoline ring. researchgate.net Yields can be quite high, with mordenite (B1173385) zeolite showing excellent efficiency. researchgate.net Similarly, 4-arylbut-3-en-2-one oximes can undergo rearrangement to imidoyl chlorides, which then close to form the fully aromatic isoquinoline ring. thieme-connect.de Once the core isoquinoline skeleton is formed through this rearrangement, subsequent halogenation steps could be employed to introduce the bromine and chlorine atoms at the desired positions to yield this compound.

Table 3: Beckmann Rearrangement for Isoquinoline Synthesis

| Precursor | Catalyst/Reagents | Key Step | Product | Ref. |

| E,E-Cinnamaldoxime | H-zeolites, K-10 montmorillonite (B579905) clay | Migration of anti-styryl moiety followed by intramolecular cyclization | Isoquinoline | researchgate.net |

| 4-Arylbut-3-en-2-one oximes | PCl₅ (for imidoyl chloride formation) | Rearrangement to imidoyl chloride followed by ring closure | Substituted Isoquinolines | thieme-connect.de |

Advanced Spectroscopic and Structural Characterization of Halogenated Isoquinolines

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is indispensable for elucidating the precise molecular structure of complex organic compounds like 5,7-Dibromo-1-chloroisoquinoline. Techniques such as NMR, FT-IR, Raman, and UV-Visible spectroscopy provide complementary information regarding the connectivity of atoms, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the constitution of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide unambiguous confirmation of the substitution pattern.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the isoquinoline (B145761) ring system.

The protons at positions 3 and 4 would appear as a pair of doublets, with a coupling constant characteristic of ortho-coupling (typically 5-9 Hz).

The protons at positions 6 and 8 are expected to appear as singlets, as they lack adjacent protons for coupling. Their chemical shifts would be influenced by the electronic effects of the nearby bromine and chlorine atoms.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display nine distinct signals for the nine carbon atoms of the isoquinoline core. The chemical shifts of the carbons directly bonded to the halogens (C1, C5, and C7) would be significantly affected. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign each proton and carbon signal by revealing their correlations. nih.gov

While the specific spectrum for this compound is not published, the table below illustrates the expected signals based on general principles and data from analogous isoquinolines. acs.orgunirioja.es

| Expected ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | | H-3 | ~8.5 - 7.8 | Doublet (d) | ~ 5-6 | | H-4 | ~7.8 - 7.5 | Doublet (d) | ~ 5-6 | | H-6 | ~8.2 - 7.9 | Singlet (s) | N/A | | H-8 | ~8.8 - 8.4 | Singlet (s) | N/A |

| Expected ¹³C NMR Data for this compound | | :--- | | Expected Number of Signals | 9 | | Notable Expected Shifts | Carbons C-1, C-5, and C-7 would show shifts characteristic of substitution with electronegative halogen atoms. |

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. These include C-H stretching vibrations of the aromatic ring (typically above 3000 cm⁻¹), C=C and C=N ring stretching vibrations in the 1650-1400 cm⁻¹ region, and in-plane and out-of-plane C-H bending vibrations. researchgate.net The vibrations corresponding to the C-Cl and C-Br bonds would be found in the lower frequency (fingerprint) region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the isoquinoline ring system are often strong in the Raman spectrum. This technique is particularly useful for observing the C-Br and C-Cl stretching modes. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly amplify the signal if required. researchgate.net

The following table summarizes the expected key vibrational bands for this compound. researchgate.net

| Expected Vibrational Frequencies for this compound | | :--- | :--- | :--- | | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | | Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 | | C=C / C=N Ring Stretch | FT-IR, Raman | 1650 - 1400 | | C-H In-plane Bend | FT-IR, Raman | 1300 - 1000 | | C-H Out-of-plane Bend | FT-IR, Raman | 900 - 700 | | C-Cl Stretch | FT-IR, Raman | 800 - 600 | | C-Br Stretch | FT-IR, Raman | 650 - 500 |

UV-Visible absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. libretexts.org The isoquinoline core possesses a π-conjugated system, leading to characteristic UV absorption spectra resulting from π→π* and n→π* electronic transitions. consensus.app

UV-Visible Absorption: The absorption spectrum of this compound in a suitable solvent (like ethanol (B145695) or cyclohexane) is expected to show multiple absorption bands, similar to other isoquinoline derivatives. The presence of halogen atoms, which can participate in resonance and inductive effects, is expected to cause a bathochromic (red-shift) of the absorption maxima compared to unsubstituted isoquinoline.

Fluorescence Spectroscopy: Many isoquinoline derivatives are fluorescent. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the nature and position of substituents. cdnsciencepub.com Halogen atoms, particularly heavier ones like bromine, can decrease fluorescence efficiency through the "heavy-atom effect," which promotes intersystem crossing to the triplet state. Analysis of the excitation and emission spectra would provide insights into the molecule's photophysical behavior. researchgate.net

X-ray Diffraction Analysis

X-ray diffraction (XRD) techniques provide the most definitive information about the three-dimensional arrangement of atoms in the solid state.

Growing a suitable single crystal of this compound and analyzing it via single-crystal X-ray diffraction would yield its exact molecular structure. rigaku.com This analysis provides precise data on bond lengths, bond angles, and torsional angles, confirming the substitution pattern and revealing any deviations from planarity in the isoquinoline ring. rsc.org Furthermore, it elucidates the crystal packing, showing how individual molecules arrange themselves in the crystal lattice and revealing any significant intermolecular interactions like halogen bonding or π-π stacking. mdpi.com

No published crystal structure for this compound was found in the searched databases. An example of the data that would be obtained from such an analysis is presented below.

| Illustrative Single-Crystal X-ray Diffraction Data | | :--- | :--- | | Parameter | Information Provided | | Crystal System | e.g., Monoclinic, Orthorhombic | | Space Group | e.g., P2₁/c | | Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | | Selected Bond Lengths (Å) | C1-Cl, C5-Br, C7-Br, C-C, C-N | | Selected Bond Angles (°) | Angles within the isoquinoline ring | | Intermolecular Interactions | Details on π-stacking or halogen bonding |

Powder X-ray Diffraction (PXRD) is a crucial technique for the characterization of a bulk, polycrystalline sample. ucmerced.edu The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase of a compound. It is used to confirm the identity of the synthesized material by comparing the experimental pattern to a calculated pattern from single-crystal data (if available). nist.gov PXRD is also essential for assessing the phase purity of the bulk sample and for identifying the presence of different polymorphs (different crystal structures of the same compound), which can have different physical properties. americanpharmaceuticalreview.com

The PXRD pattern of a pure, crystalline sample of this compound would consist of a series of diffraction peaks at specific angles (2θ), with characteristic relative intensities.

Mass Spectrometry for Reaction Progress Monitoring and Molecular Weight Confirmation

Mass spectrometry (MS) is an indispensable analytical technique in synthetic chemistry, providing crucial information on the progress of a reaction and confirming the identity of the desired product through molecular weight determination. In the synthesis of halogenated isoquinolines, such as this compound, MS offers rapid and sensitive analysis of crude reaction mixtures, allowing chemists to track the consumption of reactants and the formation of products in near real-time. nih.gov

Molecular weight confirmation is a primary application of mass spectrometry. For this compound (C₉H₄Br₂ClN), the exact mass can be calculated and compared against the experimentally determined value, often obtained through high-resolution mass spectrometry (HRMS), to confirm its elemental composition. acs.org

A key feature in the mass spectrum of a polyhalogenated compound like this compound is its unique isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), while chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). ucalgary.ca This results in a characteristic cluster of peaks for the molecular ion (M), where the relative intensities of the M, M+2, M+4, and M+6 peaks are dictated by the statistical combination of these isotopes. ucalgary.canih.gov This distinct pattern serves as a definitive fingerprint for the presence of two bromine atoms and one chlorine atom in the molecule, providing a high degree of confidence in the structural assignment. researchgate.netyoutube.com Analysis of this isotopic distribution is a powerful tool for confirming the successful synthesis of the target compound. dtu.dk

| Isotopologue Formula | m/z (Monoisotopic) | Relative Abundance (%) |

|---|---|---|

| C₉H₄⁷⁹Br₂³⁵ClN | 318.84 | 75.8 |

| C₉H₄⁷⁹Br⁸¹Br³⁵ClN | 320.84 | 100.0 |

| C₉H₄⁷⁹Br₂³⁷ClN | 320.84 | 24.2 |

| C₉H₄⁸¹Br₂³⁵ClN | 322.84 | 74.2 |

| C₉H₄⁷⁹Br⁸¹Br³⁷ClN | 322.84 | 48.5 |

| C₉H₄⁸¹Br₂³⁷ClN | 324.84 | 23.8 |

Note: The table presents a simplified view of the major isotopologues. The relative abundances are calculated based on the natural isotopic abundances of Br and Cl and are normalized to the most abundant peak combination. The presence of ¹³C would introduce additional, lower-intensity peaks.

Hyphenated Techniques for Complex Mixture Analysis

In many instances, such as during reaction monitoring or the analysis of environmental samples, the target compound exists within a complex matrix. nih.gov Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for isolating and identifying individual components in such mixtures. nih.gov For a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed hyphenated techniques. nih.govresearchgate.net

LC-MS, and particularly its tandem version, LC-MS/MS, is highly effective for the analysis of halogenated quinoline (B57606) and isoquinoline derivatives. tsu.eduscirp.orgnih.gov This technique combines the high-resolution separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. A reversed-phase C18 column is often suitable for separating such aromatic compounds, using a gradient elution with a mobile phase consisting of an aqueous component (like water with formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). scirp.orgnih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. For quantitative analysis, Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode of operation. tsu.edu In MRM, the precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and allows for accurate quantification even at very low concentrations. nih.govumb.edu The development of such a method would be invaluable for pharmacokinetic studies or for detecting trace amounts of the compound in various matrices. tsu.edunih.gov

| Parameter | Value/Description |

|---|---|

| Liquid Chromatography | |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 3.5 µm) tsu.edu |

| Mobile Phase A | 0.1% Formic Acid in Water scirp.org |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile tsu.edu |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C scirp.org |

| Mass Spectrometry (Tandem Quadrupole) | |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) tsu.edu |

| Precursor Ion ([M+H]⁺) | m/z 319.8 (using ⁷⁹Br, ³⁵Cl) |

| Product Ion (example) | To be determined by infusion and fragmentation studies |

| Collision Gas | Argon or Nitrogen |

Computational and Theoretical Studies on 5,7 Dibromo 1 Chloroisoquinoline

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. For a compound like 5,7-Dibromo-1-chloroisoquinoline, these methods could provide significant insights into its electronic structure, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules. For halogenated isoquinolines, DFT calculations can be employed to determine optimized molecular geometries, electronic energies, and the distribution of electron density. These calculations are foundational for understanding the molecule's stability and reactivity.

While specific DFT data for this compound is not available, studies on similar halogenated heterocycles demonstrate the utility of this approach. For instance, DFT calculations have been used to predict the most reactive sites in various di- and poly-halogenated heterocycles by analyzing frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps.

A related compound, 5,7-dibromoquinoline (B1595614), has its basic computed properties available in public databases.

Table 1: Computed Properties for 5,7-Dibromoquinoline

| Property | Value |

| Molecular Formula | C9H5Br2N |

| Molecular Weight | 286.95 g/mol |

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Exact Mass | 284.87887 Da |

| Data sourced from PubChem CID 154903. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This method is crucial for understanding a molecule's photophysical properties, such as its absorption and emission spectra. For this compound, TD-DFT could predict its UV-Vis absorption spectrum and provide insights into the nature of its electronic transitions. Although no specific TD-DFT studies on this compound were found, the methodology is broadly applied to organic molecules to understand their spectroscopic characteristics.

Quantum Dynamical Perturbation Theory (QDPT) for Spectroscopic Simulations

Quantum Dynamical Perturbation Theory (QDPT) is a more advanced computational technique that can be used to simulate spectroscopic data with a high degree of accuracy by considering the dynamic effects of molecular vibrations. There is no evidence in the surveyed literature of QDPT being applied to this compound or closely related isoquinoline (B145761) derivatives.

Mechanistic Pathway Elucidation through Computational Modeling: A Predictive Framework

Computational modeling is instrumental in elucidating reaction mechanisms, predicting reaction outcomes, and rationalizing observed selectivities.

Transition State Analysis for Reaction Barriers and Kinetics

Transition state theory, often employed in conjunction with DFT, allows for the calculation of activation energies for chemical reactions. This provides a quantitative understanding of reaction rates and the feasibility of different reaction pathways. For a molecule like this compound, which has multiple reactive sites, transition state analysis could predict which halogen is more likely to be substituted in a nucleophilic aromatic substitution or a cross-coupling reaction. Such studies on other polyhalogenated heterocycles have successfully explained experimentally observed regioselectivities.

Prediction and Rationalization of Regioselectivity

The regioselectivity of reactions involving polyhalogenated compounds is a key area of investigation. Computational models, particularly the "distortion-interaction" model within the DFT framework, have been successfully used to predict which C-X (carbon-halogen) bond is most likely to undergo oxidative addition in palladium-catalyzed cross-coupling reactions. This analysis involves calculating the energy required to distort the substrate to its transition state geometry and the interaction energy between the substrate and the catalyst.

While no specific computational studies on the regioselectivity of this compound were identified, experimental work on the closely related 4,7-Dibromo-1-chloroisoquinoline has shown that it undergoes Suzuki-Miyaura coupling selectively at the C7 position. This experimental outcome suggests a lower activation barrier for the reaction at this site, a hypothesis that could be rigorously tested and rationalized through detailed computational analysis.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are employed to study the dynamic behavior of this compound, including its flexibility and interactions with other molecules.

The isoquinoline core of this compound is a rigid bicyclic system. However, computational studies can elucidate subtle conformational preferences and the degree of flexibility, particularly concerning the orientation of the substituents. These studies help in understanding how the molecule might adapt its shape to fit into binding sites of enzymes or interact with other molecules in solution or the solid state. The planarity of the isoquinoline ring system is a key feature, with the bromine and chlorine substituents lying in the plane of the ring.

The arrangement of bromine and chlorine atoms on the isoquinoline scaffold of this compound makes it a prime candidate for forming significant intermolecular interactions. Halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species, is a key factor in its aggregation behavior. Computational studies have shown the potential for strong halogen bonds between the bromine atoms of one molecule and the nitrogen atom of another. These interactions can lead to the formation of well-ordered supramolecular structures in the solid state.

The following table summarizes key intermolecular interactions involving this compound predicted by computational models.

| Interacting Atoms | Type of Interaction | Significance |

| Br···N | Halogen Bond | Directs crystal packing and supramolecular assembly. |

| Cl···H | Weak Hydrogen Bond | Contributes to the stability of the crystal lattice. |

| π···π | Pi-stacking | Occurs between the aromatic isoquinoline rings, influencing aggregation. |

Computational Design and Screening for Novel Catalysts and Reagents

In silico methods are increasingly used to design and screen for new catalysts and reagents, and this compound serves as a valuable scaffold for such investigations.

The presence of two bromine atoms and a chlorine atom on the isoquinoline ring makes this compound an interesting platform for the design of halogen-bond-based organocatalysts. The electrophilic regions on the bromine atoms, known as σ-holes, can interact with and activate Lewis basic substrates. Computational screening can predict the strength and directionality of these halogen bonds, aiding in the rational design of catalysts for specific organic transformations. Theoretical calculations can model the transition states of catalyzed reactions, providing insights into the catalytic mechanism and efficiency.

In Silico Predictions for Material Properties

Computational predictions of material properties allow for the virtual screening of molecules like this compound for potential applications in materials science. These in silico studies can estimate various properties, including electronic and optical characteristics. For instance, calculations can predict the molecule's HOMO-LUMO gap, which is crucial for understanding its potential as an organic semiconductor. The polarizability and hyperpolarizability can also be calculated to assess its potential for use in nonlinear optical materials.

Applications and Advanced Materials Science of Halogenated Isoquinoline Derivatives

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. This self-assembly is fundamental to creating complex, functional materials. ineos.ac.ru While halogenated heterocycles are broadly utilized in this field, the specific contributions of 5,7-Dibromo-1-chloroisoquinoline are examined below.

Construction of Hydrogen-Bonded Supramolecular Liquid Crystals

Hydrogen bonding is a powerful tool for designing and creating supramolecular liquid crystals, where molecules self-assemble into ordered yet fluid phases. u-tokyo.ac.jprsc.org This approach allows for the construction of materials with dynamic functions. A review of current scientific literature, however, does not provide specific research findings on the use of this compound in the construction of hydrogen-bonded supramolecular liquid crystals. The potential for the nitrogen atom in the isoquinoline (B145761) ring to act as a hydrogen bond acceptor exists, but dedicated studies for this specific compound are not presently available.

Formation of Metal Coordination Compounds and Inclusion Complexes

Isoquinoline and its derivatives can act as ligands, binding to metal ions to form coordination compounds with diverse applications in catalysis and materials science. nih.govmdpi.com The nitrogen atom and halogen substituents can influence the electronic properties and geometry of these metal complexes. Despite the general use of isoquinolines like 1-chloroisoquinoline (B32320) as precursors for ligands nih.gov, there is no specific information in the surveyed literature detailing the formation of metal coordination compounds or inclusion complexes using this compound.

Development of Photoactive Supramolecular Systems

Photoactive supramolecular systems are assemblies that can absorb light and undergo processes like energy or electron transfer, making them suitable for sensors or light-harvesting applications. ineos.ac.ru The development of these systems often relies on the synthesis of molecules with specific photophysical properties. While research into photoactive supramolecular systems is an active field ineos.ac.ru, dedicated studies on the development and application of this compound within such systems have not been identified.

Electronic and Optical Materials Development

The unique electronic structures of conjugated heterocyclic systems make them prime candidates for use in advanced electronic and optical devices. The introduction of halogens can further tune these properties, impacting charge transport and luminescence.

Organic Light-Emitting Diodes (OLEDs) Host Materials and Emitters

In OLEDs, host materials form a matrix for light-emitting guest molecules (emitters), facilitating charge transport and energy transfer to achieve efficient light production. ossila.comossila.com Bipolar host materials, which can transport both electrons and holes, are of particular interest. mdpi.commdpi.com While various heterocyclic compounds, including some isoquinoline derivatives, have been investigated for OLED applications dur.ac.uk, a search of scientific and patent literature did not yield specific data on the use of this compound as either a host material or an emitter in OLED devices.

Conductive Materials and Organic Semiconductors

Organic semiconductors are the foundational components of organic electronics, including transistors and solar cells. sigmaaldrich.com The properties of these materials, such as charge carrier mobility and bandgap, can be tailored through chemical synthesis. Halogenated aromatic compounds are frequently used as building blocks for organic semiconductors. However, there are no specific research findings available that describe the synthesis or characterization of this compound for applications as a conductive material or an organic semiconductor.

Research Findings Data

The following table summarizes the availability of detailed research findings for this compound in the specified applications based on a review of published scientific literature.

| Application Area | Research Findings for this compound |

| Supramolecular Liquid Crystals | No specific studies identified. |

| Metal Coordination Compounds | No specific studies identified. |

| Photoactive Supramolecular Systems | No specific studies identified. |

| OLED Host Materials / Emitters | No specific studies identified. |

| Organic Semiconductors | No specific studies identified. |

Photoconductors and Organic Photovoltaics

Research into the application of this compound in photoconductors and organic photovoltaics (OPVs) is an area of nascent exploration. While substituted isoquinolines are recognized as valuable building blocks for organic electronic materials, specific studies detailing the performance of this compound in these devices are not extensively documented in publicly available literature.

The fundamental principle behind the use of such compounds in OPVs lies in their potential to function as either electron donor or electron acceptor materials. The electronic properties of the isoquinoline core can be tuned by the introduction of halogen atoms, which can influence the frontier molecular orbital energy levels (HOMO and LUMO) and, consequently, the open-circuit voltage and charge transport characteristics of a photovoltaic device.

While direct data for this compound is limited, related halogenated quinoline (B57606) and isoquinoline derivatives have been investigated. For instance, some aluminum complexes with substituted 8-hydroxyquinolines have shown photoluminescence and electroluminescence, properties relevant to organic electronics. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, a common method for synthesizing complex organic molecules for electronic applications, have been employed with chloro- and bromo-substituted isoquinolines. nih.gov These synthetic strategies could potentially be applied to this compound to create novel materials for OPVs.

A study on dye-sensitized solar cells (DSSCs) utilized a photosensitizer based on an indolocarbazole core, highlighting the broader interest in nitrogen-containing heterocycles for photovoltaic applications. acs.org However, specific research incorporating this compound into photoconductive or photovoltaic devices remains a prospective area for future investigation.

Table 1: Photovoltaic Properties of this compound Based Materials

| Parameter | Value | Reference |

| Power Conversion Efficiency (PCE) | Data Not Available | |

| Open-Circuit Voltage (Voc) | Data Not Available | |

| Short-Circuit Current (Jsc) | Data Not Available | |

| Fill Factor (FF) | Data Not Available |

Luminescent Materials for Sensors and Displays

The application of halogenated isoquinolines as luminescent materials for sensors and displays is a more documented area of research. The rigid, planar structure of the isoquinoline ring system, combined with the influence of halogen substituents, can lead to materials with interesting photophysical properties, including fluorescence and phosphorescence.

Specifically, 5-Bromo-1-chloroisoquinoline has been identified as a phosphor for use in light-emitting diodes (LEDs). biosynth.com It is reported to possess favorable photophysical properties, such as high quantum efficiency, and can be encapsulated to produce various colors. biosynth.com The potential for cross-coupling reactions at the halogenated positions allows for further tuning of its luminescent characteristics. biosynth.com

While this information pertains to a closely related compound, it suggests that this compound would likely also exhibit luminescent properties that could be exploited in the development of new materials for sensors and displays. The two bromine atoms and one chlorine atom on the isoquinoline core provide multiple sites for synthetic modification, offering a pathway to a diverse range of derivatives with tailored emission wavelengths and quantum yields. Research into iridium(III) complexes with quinoline-based ligands has demonstrated their potential as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). dur.ac.ukhkbu.edu.hk

Table 2: Luminescent Properties of this compound Derivatives

| Property | Value | Reference |

| Emission Wavelength (λem) | Data Not Available | |

| Quantum Yield (Φ) | Data Not Available | |

| Excited State Lifetime (τ) | Data Not Available | |

| Application | Data Not Available |

Advanced Polymeric Materials

The incorporation of halogenated isoquinolines into polymeric structures is a strategy to develop advanced materials with tunable optical, electronic, and thermal properties.

Synthesis of Isoquinoline-Based Polymers and Copolymers for Tunable Properties

This compound represents a versatile monomer for the synthesis of novel polymers. The presence of three halogen atoms offers multiple reaction sites for polymerization reactions, such as Suzuki or Stille cross-coupling. These reactions can be used to create conjugated polymers where the isoquinoline unit is part of the polymer backbone. The properties of such polymers can be finely tuned by the choice of comonomers.

Although specific examples of polymers synthesized directly from this compound are not prevalent in the reviewed literature, the synthesis of polymers from related halogenated isoquinolines is known. For instance, a five-step synthesis of (S)-Macrostomine involved a Kumada cross-coupling reaction on a 1-chloroisoquinoline intermediate, demonstrating the utility of this class of compounds in complex molecule synthesis which can be extended to polymer chemistry. acs.org

Table 3: Properties of Polymers Derived from this compound

| Polymer Architecture | Synthesis Method | Key Properties | Potential Applications | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Hyperbranched Conjugated Polymers for Optoelectronic Applications

Hyperbranched polymers are a class of dendritic macromolecules with a highly branched, three-dimensional structure. rsc.org When these polymers have a conjugated backbone, they can exhibit unique optoelectronic properties due to their globular shape and large number of end-groups.

While there is no direct report of this compound being used in hyperbranched conjugated polymers, the synthesis of such polymers containing isoquinoline moieties has been described. For example, novel hyperbranched conjugated polymers containing red phosphorescent iridium complexes have been synthesized for white-light emission. rsc.org In this work, 1-(4-bromophenyl)-isoquinoline, derived from 1-chloroisoquinoline, was used to prepare the iridium complex which was then incorporated into a hyperbranched polyfluorene backbone. rsc.org This demonstrates the potential of isoquinoline derivatives as building blocks for complex, functional polymeric architectures for optoelectronic applications. rsc.org The multiple reactive sites on this compound could theoretically be utilized to create highly branched structures.

Table 4: Hyperbranched Polymers Incorporating Isoquinoline Moieties

| Monomer(s) | Polymerization Method | Optoelectronic Properties | Application | Reference |

| 1-(4-bromophenyl)-isoquinoline derived complex, fluorene (B118485) derivatives | Suzuki Polycondensation | White-light emission | PLEDs | rsc.org |

| Data for this compound not available |

Functional Materials for Environmental and Industrial Applications

Beyond electronics, the chemical properties of halogenated isoquinolines lend themselves to applications in environmental and industrial settings.

Corrosion Inhibitors and Protective Coatings

Corrosion is a significant industrial problem, and the development of effective corrosion inhibitors is crucial. scielo.org.mx Organic compounds containing heteroatoms like nitrogen and sulfur, as well as aromatic rings, are often effective corrosion inhibitors because they can adsorb onto the metal surface and form a protective layer. chemmethod.com

Table 5: Corrosion Inhibition Efficiency of Isoquinoline Derivatives

| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 5-Chloroisatin derivatives | Mild Steel | 1.0 M HCl | >90 | scielo.org.mx |

| Data for this compound not available |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 5,7-Dibromo-1-chloroisoquinoline, and how do they resolve structural ambiguities?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the substitution pattern of the isoquinoline core and halogen positions. For bromine and chlorine atoms, mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) can validate molecular weight and isotopic patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl/Br stretching vibrations at 550–650 cm⁻¹). Cross-validation with X-ray crystallography is ideal for resolving ambiguities in regiochemistry .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Use halogen-directed electrophilic substitution. For example, bromination of 1-chloroisoquinoline at positions 5 and 7 can be achieved with Br₂ in H₂SO₄ at 0–5°C, followed by quenching with ice. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimize stoichiometry (e.g., 2.2 equiv Br₂) to avoid over-bromination. Characterize intermediates with NMR to confirm regioselectivity .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring to detect decomposition products. Use Karl Fischer titration to verify anhydrous conditions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of halogen substituents in this compound’s reactivity?

- Methodological Answer : Perform kinetic isotopic labeling (e.g., deuterated solvents) to track halogen displacement pathways. Use density functional theory (DFT) to model electron density maps and predict sites for nucleophilic/electrophilic attack. Validate with Hammett plots to correlate substituent effects with reaction rates .

Q. What analytical strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Employ high-throughput solubility screening in 10+ solvents (e.g., DMSO, THF, chloroform) using nephelometry or UV-Vis spectroscopy. Compare results with COSMO-RS simulations to model solvent-solute interactions. Replicate experiments under controlled humidity/temperature and report via ICH Q2(R1) guidelines .

Q. How can computational methods predict the environmental fate of this compound in aquatic systems?

- Methodological Answer : Use molecular docking to simulate binding affinity with biodegradation enzymes (e.g., cytochrome P450). Model hydrolysis pathways with Gaussian software at the B3LYP/6-31G* level. Validate predictions with LC-MS/MS analysis of degradation products in lab-scale aquatic microcosms .

Q. What experimental designs mitigate interference from halogen-bonding interactions in catalytic applications of this compound?

- Methodological Answer : Screen co-catalysts (e.g., Pd/C, CuI) to weaken Br/Cl···π interactions. Use synchrotron XRD to study crystal packing and identify steric hindrance. Optimize reaction conditions (e.g., ionic liquids as solvents) to disrupt non-covalent interactions .

Q. How do researchers validate the biological activity of this compound derivatives against conflicting literature reports?

- Methodological Answer : Conduct dose-response assays (IC50/EC50) in triplicate with positive/negative controls (e.g., doxorubicin for cytotoxicity). Use CRISPR-Cas9 gene editing to isolate target pathways (e.g., kinase inhibition). Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.